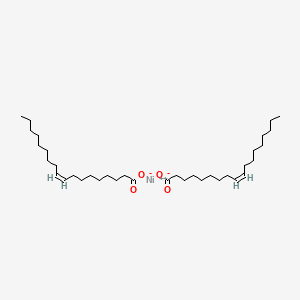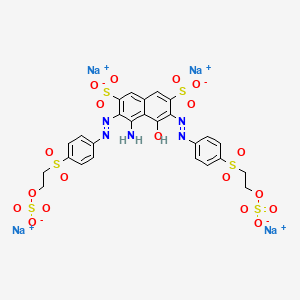
Reactive Black 5
Vue d'ensemble
Description
Reactive Black 5 belongs to the class of textile azo dyes . It is a reactive dye belonging to the vinyl sulphone type . Such reactive dyes serve as colorants for many industries including paper . The functional group of the dye forms a covalent link with the substrate functional group .
Synthesis Analysis
Reactive Black 5 can be synthesized through various methods. For instance, one study reported the synthesis of graphene quantum dots–nitrogen-doped TiO2 for the photocatalytic decolorization of Reactive Black 5 . Another study used a sono-catalytic process combined with local yellow montmorillonite in the presence of H2O2 for the removal of Reactive Black 5 .
Molecular Structure Analysis
The molecular formula of Reactive Black 5 is C26H21N5Na4O19S6 . Its molecular weight is 991.82 . The structure of Reactive Black 5 includes multiple sulphonyl and azo groups .
Chemical Reactions Analysis
Reactive Black 5 can undergo various chemical reactions. For instance, it can be degraded by the laccase enzyme in Ganoderma lucidum . It can also be removed from aqueous solutions through a sono-catalytic process combined with local yellow montmorillonite in the presence of H2O2 . Another study reported the oxidative degradation of Reactive Black 5 using Fenton (FP), photo Fenton (P-FP), sono Fenton (S-FP), and sono photo Fenton (S-P-FP) processes .
Physical And Chemical Properties Analysis
Reactive Black 5 is a powder with a dye content of ≥50% . It has a melting point of >300 °C and a density of 1.21 g/cm3 at 20 °C . The maximum wavelength (λmax) of Reactive Black 5 is 597 nm .
Applications De Recherche Scientifique
Photocatalytic Decolorization
- Application Summary: Reactive Black 5 (RB5) is used in the study of photocatalytic decolorization of RB5 dye in synthetic greywater effluent . This is important for understanding the effects of different photoreactor parameters on the degradation kinetics .
- Methods of Application: The study involves the synthesis of graphene quantum dots (GQDs) anchored to nitrogen-doped TiO2 via the sol-gel method . The introduction of GQDs effectively extends the light absorption of TiO2 from UV to the visible region . The photocatalytic reaction follows the pseudo first-order reaction and continuous reductions in the apparent rate constant (Kapp) with an incremental increase in RB5 concentration .
- Results: The study found that the photodecolorization reactions were triggered by the formation of holes and reactive oxygen species . The presence of •OH, 1 O 2, and O 2 • during the photocatalytic process were confirmed through EPR analysis . The excellent photocatalytic decolorization of the synthesized nanocomposite against RB5 can be ascribed to the presence of GQDs in the TiO2 lattice that acted as excellent electron transporters and photosensitizers .
Biodegradation
- Application Summary: Reactive Black 5 (RB5) is used in the study of eco-friendly biodegradation of RB5 by a newly isolated yeast strain, Sterigmatomyces halophilus SSA1575 . This is valuable for textile azo dye wastewater processing and detoxification .
- Methods of Application: The yeast strain SSA1575 was found to have a high capability for decolorizing RB5 even at 1,500 mg L−1 . The strain also exhibited significant ability to decolorize repeated additions of dye aliquots, with a reduction in time of up to 18 hours .
- Results: The study found that strain SSA1575 can effectively detoxify RB5 into non-toxic products . Overall, S. halophilus SSA1575 might be a promising halotolerant yeast valued for the treatment of various textile effluents with high salinity .
Dye Desorption from Composite Hydrogel Beads
- Application Summary: Reactive Black 5 (RB5) is used in the study of dye desorption from composite hydrogel beads . This is important for understanding the reusability of adsorbents, as well as the kinetics and equilibrium isotherms of the desorption process .
- Methods of Application: The study involves the use of cherry stones powder and chitosan to prepare a low-cost adsorbent . The spent material was submitted to a regeneration process, and five different eluents were tested . Among them, sodium hydroxide was selected for an advanced investigation .
- Results: The study found that the synthesized material is suitable as a dye adsorbent and can be effectively recycled and reused . The desorption process was accurately described by the pseudo-second-order kinetic model and Freundlich equilibrium isotherm .
Photocatalytic Degradation of RB5 Dye in Synthetic Greywater Effluent
- Application Summary: Reactive Black 5 (RB5) is used in an optimization study on the photocatalytic degradation of RB5 dye in synthetic greywater effluent . This is valuable for understanding the effects of different photoreactor parameters on the degradation kinetics .
- Methods of Application: The study involves the synthesis of graphene quantum dots (GQDs) anchored to nitrogen-doped TiO2 via the sol-gel method . The introduction of GQDs effectively extends the light absorption of TiO2 from UV to the visible region .
- Results: The study found that the photocatalytic decolorization of RB5 through GQD-N-TiO2 was governed by type II heterojunction . The excellent photocatalytic decolorization of the synthesized nanocomposite against RB5 can be ascribed to the presence of GQDs in the TiO2 lattice that acted as excellent electron transporters and photosensitizers .
Catalytic Ozonation
- Application Summary: Reactive Black 5 (RB5) is used in a study on the catalytic ozonation of RB5 in aqueous solution using iron-loaded dead leaf ash (Fe-DLA) for wastewater remediation . This is significant for understanding the effects of different variables such as pH, ozone and catalyst doses, initial concentration, and the presence of scavengers in 1 L wastewater .
- Methods of Application: The research demonstrates a significant boost in removal efficiency, reaching 98.76% with 1.0 g/min O3 and 0.5 g/L catalyst dose . The addition of tert-butyl alcohol (TBA) reduced RB-5 elimination, indicating the involvement of OH radicals .
- Results: The study found that the catalyst reusability decreased slightly (2.05% in the second run; 4.35% in the third), which was attributed to iron leaching . A comparison of single ozonation (Fe-DLA) adsorption and catalytic ozonation processes (Fe-DLA/O3) revealed that the combined process improved dye degradation by 25%, with removal rates ranking as Fe-DLA adsorption < O3 < Fe-DLA/O3, with an impressive 76.44% COD removal .
Bioremediation
Safety And Hazards
Reactive Black 5 may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Orientations Futures
Future research on Reactive Black 5 could focus on developing more efficient and cost-effective methods for its synthesis and degradation. For instance, one study suggested using nonmetal, abundant, and benign materials like graphene quantum dots to enhance the TiO2 photocatalytic efficiency . Another study suggested using Azolla filiculoides biomass as a cheap and excellent agent for the abatement of Reactive Black 5 dye concentration in wastewater with acidic pH .
Propriétés
IUPAC Name |
tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O19S6.4Na/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48;;;;/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIYIRIMGZMCPC-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5Na4O19S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027787 | |
| Record name | C.I. reactive black 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
991.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Reactive Black 5 | |
CAS RN |
17095-24-8, 12225-25-1 | |
| Record name | Remazol Black B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017095248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. reactive black 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REACTIVE BLACK 5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0HDY58362 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)
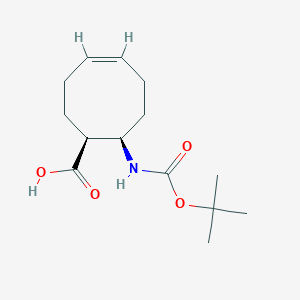
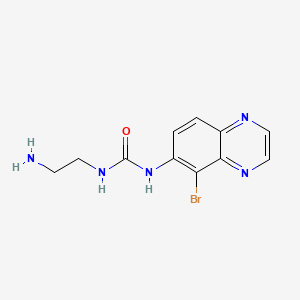
![6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144038.png)
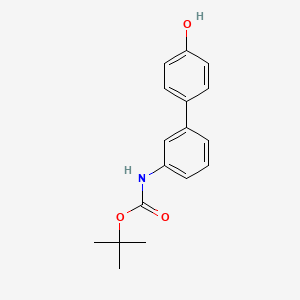
![(3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1144043.png)
